ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 681157-87-9
VCID: VC4300196
InChI: InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17)
SMILES: CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C
Molecular Formula: C14H12N2O3S3
Molecular Weight: 352.44

ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate

CAS No.: 681157-87-9

Cat. No.: VC4300196

Molecular Formula: C14H12N2O3S3

Molecular Weight: 352.44

* For research use only. Not for human or veterinary use.

ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate - 681157-87-9

Specification

CAS No. 681157-87-9
Molecular Formula C14H12N2O3S3
Molecular Weight 352.44
IUPAC Name ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate
Standard InChI InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17)
Standard InChI Key GHQIAXYBGNZVAR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates a bicyclic thieno[2,3-d] thiazole system, where a thiophene ring is fused to a thiazole moiety at the 2,3-positions. This core is substituted at position 2 with a thiophene-2-amido group (–NH–C(O)–C4H3S) and at position 5 with an ethyl carboxylate (–COOEt). A methyl group at position 6 further modulates steric and electronic properties. The conjugation across the fused rings creates an extended π-system, influencing UV-Vis absorption and redox behavior .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
CAS No.681157-87-9
Molecular FormulaC₁₄H₁₂N₂O₃S₃
Molecular Weight352.44 g/mol
IUPAC NameEthyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d] thiazole-5-carboxylate
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C
Topological Polar Surface Area109 Ų

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations reveal a planar geometry for the fused thieno-thiazole system, with dihedral angles <10° between the thiophene amide and the core . Nuclear magnetic resonance (NMR) data corroborate this: the ethyl ester’s methylene protons resonate as a quartet at δ 4.25–4.30 ppm, while the thiophene amide’s NH proton appears as a singlet near δ 10.2 ppm. Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 352.04 [M]⁺.

Synthetic Methodologies

Multi-Step Synthesis from Thiophene Precursors

The synthesis typically begins with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which undergoes acylation with thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen . Cyclocondensation using phosphorus oxychloride (POCl₃) yields the thieno[2,3-d]thiazole core, followed by methylation at position 6 using methyl iodide (CH₃I) in dimethylformamide (DMF).

Critical Reaction Conditions:

  • Acylation: 0°C, 12 h, triethylamine (TEA) as base .

  • Cyclocondensation: Reflux at 80°C for 6 h.

  • Methylation: Room temperature, 24 h, potassium carbonate (K₂CO₃) as base.

Alternative Routes via Stille Coupling

Recent advances employ palladium-catalyzed Stille coupling to introduce the thiophene amide group. For example, reacting ethyl 2-bromo-6-methylthieno[2,3-d]thiazole-5-carboxylate with tributyl(thiophen-2-yl)stannane in tetrahydrofuran (THF) achieves 78% yield . This method avoids harsh acylating agents but requires stringent anhydrous conditions.

Physicochemical and Stability Profiling

Solubility and Partition Coefficients

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL). The calculated logP (ClogP) of 3.12 indicates moderate lipophilicity, favoring blood-brain barrier penetration.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 265°C, with 95% mass loss by 306°C . Differential scanning calorimetry (DSC) reveals a melting point of 177.6°C, confirming crystalline stability .

Applications in Materials Science

Organic Semiconductor Development

Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm²/V·s, attributed to the thieno-thiazole core’s planar conjugation . Annealing at 120°C enhances crystallinity, reducing charge trap densities by 40% .

Dye-Sensitized Solar Cells (DSSCs)

As a photosensitizer, the molecule achieves a power conversion efficiency (PCE) of 4.8% under AM 1.5G irradiation . The thiophene amide group broadens light absorption to 650 nm, improving photon harvesting .

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